N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
Description
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide is a benzamide derivative featuring a carbamothioyl (thiourea) linker and a 2-phenylethoxy substituent. The compound’s structure integrates a 2-methylbenzoyl group attached to the thiourea moiety, which is further connected to a 4-(2-phenylethoxy)benzamide scaffold. The thiourea group (C=S) and aromatic substituents may contribute to its stability, reactivity, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-17-7-5-6-10-21(17)23(29)26-27-24(31)25-22(28)19-11-13-20(14-12-19)30-16-15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,26,29)(H2,25,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCOTATWSZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881747-61-1 | |
| Record name | 2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide, a compound with the CAS Number 881747-61-1, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with a suitable amine in the presence of a carbamothioyl group. The following steps summarize the synthetic route:
-
Reagents :
- 2-methylbenzoyl chloride
- Amine (e.g., 4-(2-phenylethoxy)aniline)
- Carbon disulfide (for carbamothioyl introduction)
-
Conditions :
- Solvent: Commonly dichloromethane or ethanol
- Base: Triethylamine or pyridine to facilitate the reaction
- Temperature: Room temperature to moderate heating
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
Biological Activity
Research into the biological activity of this compound indicates several promising applications:
1. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in neurodegenerative diseases such as Alzheimer's.
Table 1: Inhibitory Activity Against AChE and BACE1
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| This compound | BACE1 | TBD |
Note: TBD indicates that specific IC50 values are pending further research.
2. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The incorporation of the carbamothioyl moiety is hypothesized to enhance activity against various bacterial strains.
Case Study Example :
In a study examining various benzamide derivatives, compounds similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which is being explored through in vitro assays. Initial findings indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Research Findings and Implications
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For instance, the introduction of different substituents on the phenyl rings can significantly alter their inhibitory profiles against target enzymes .
Moreover, computational studies are being utilized to predict the binding affinities and mechanisms of action for this compound against various biological targets, which may pave the way for future drug development initiatives.
Scientific Research Applications
Antimicrobial Properties
Research has highlighted the antimicrobial potential of compounds structurally related to N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide. For instance, derivatives of similar benzamide structures have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. A study indicated that certain synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against various microbial strains, demonstrating promising antibacterial properties .
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a potential candidate for further investigation in cancer therapy. Related compounds have been evaluated for their cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116). Some derivatives reported IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting enhanced potency in inhibiting cancer cell proliferation .
Antimicrobial Agents
Given its demonstrated antimicrobial properties, this compound could serve as a lead compound for developing new antibiotics. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel agents that can effectively combat infections .
Cancer Therapy
The anticancer activity observed in related compounds suggests that this compound may be investigated further for its potential use in cancer treatment protocols. Its ability to selectively target cancer cells while sparing normal cells could improve therapeutic outcomes and reduce side effects associated with conventional chemotherapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogues:
N-(bis(2-hydroxyethyl)carbamothioyl)benzamide (2a)
- Shares the thiourea linkage (C=S) but lacks the 2-phenylethoxy and 2-methylbenzoyl groups. Instead, it incorporates hydroxyethyl substituents, enhancing hydrophilicity .
- Impact: Reduced lipophilicity compared to the target compound, likely affecting membrane permeability and bioavailability.
4-(Benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide (6c) Contains a benzamide core with a chlorinated azetidinone ring and fluorophenyl group. The azetidinone introduces rigidity, while the fluorine atom increases electronegativity . Impact: The azetidinone may enhance metabolic stability, whereas the fluorine could alter electronic properties and binding affinity.
N-(3-methoxyl-4-chlorphenyl)-4-[(7-chloro-4-quinoline)amino]benzamide Features a quinoline moiety and chloro/methoxy substituents. The quinoline group enables π-stacking and intercalation, common in DNA-targeting agents .
4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide Includes a tert-butyl group and a branched acyl chain, increasing steric bulk and hydrophobicity . Impact: Enhanced lipophilicity could improve blood-brain barrier penetration but may reduce solubility.
Spectroscopic and Analytical Data
IR and NMR Signatures:
- Target Compound:
- Comparison with Analogues: Compound 6c: Shows a C-F stretch at 1260 cm⁻¹ and azetidinone C=O at ~1670 cm⁻¹ . Compound 2a: Lacks aromatic substituents, resulting in simpler NMR spectra with hydroxyethyl protons (δ 3.4–3.8 ppm) .
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Key Groups | IR C=S (cm⁻¹) | IR C=O (cm⁻¹) | Notable NMR Signals (δ, ppm) |
|---|---|---|---|---|
| Target Compound | Thiourea, Phenylethoxy | 1240–1258 | 1663–1682 | 4.5–5.5 (OCH₂CH₂Ph), 2.3–2.6 (CH₃) |
| N-(bis(2-hydroxyethyl)carbamothioyl)benzamide (2a) | Thiourea, Hydroxyethyl | 1247 | 1670 | 3.4–3.8 (HOCH₂CH₂) |
| Compound 6c | Azetidinone, Fluorophenyl | - | 1670 | 5.05 (azetidinone CH), 7.02–7.97 (Ar-H) |
Table 2: Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
